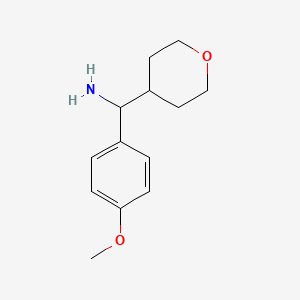

(4-Methoxyphenyl)(oxan-4-yl)methanamine

Description

(4-Methoxyphenyl)(oxan-4-yl)methanamine (IUPAC name: 1-(4-methoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine) is a secondary amine featuring a 4-methoxyphenyl group and a tetrahydropyran-4-yl (oxan-4-yl) moiety attached to a central methanamine backbone. This compound is of interest in medicinal chemistry due to its structural hybridity, combining an aromatic methoxy group with a conformationally restrained oxane ring. The methoxy group contributes electron-donating properties, while the oxane ring enhances solubility and metabolic stability compared to linear alkyl chains .

For example, 1-(oxan-4-yl)methanamine derivatives are synthesized via silver nitrate-mediated oxidation followed by amide coupling (e.g., compound 22 in ) . Similar approaches, such as reductive amination () or microwave-assisted reactions (), may be adapted for its production .

Properties

IUPAC Name |

(4-methoxyphenyl)-(oxan-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-4-2-10(3-5-12)13(14)11-6-8-16-9-7-11/h2-5,11,13H,6-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVQOCJNKXAXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(oxan-4-yl)methanamine typically involves the reaction of 4-methoxybenzaldehyde with tetrahydro-2H-pyran-4-ylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reductive amination processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(oxan-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The methanamine group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Methoxyphenyl)(oxan-4-yl)methanamine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(oxan-4-yl)methanamine is not well-characterized. it is believed to interact with various molecular targets, including enzymes and receptors, through its methoxyphenyl and oxan-4-yl groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) (4-Fluorophenyl)(oxan-4-yl)methanamine (CAS: 1339684-69-3)

- Structure : Replaces the 4-methoxy group with a fluorine atom.

- Properties: Molecular weight: 209.26 g/mol (vs. 235.32 g/mol for the methoxy analog).

- Applications : Fluorinated analogs are often used to modulate pharmacokinetics (e.g., metabolic stability) .

(b) Bis(4-methoxyphenyl)methanamine

- Structure : Two 4-methoxyphenyl groups attached to the methanamine core.

- Properties: Higher molecular weight (257.3 g/mol) and lipophilicity compared to the mono-substituted analog. Enhanced steric bulk may hinder interactions with flat binding pockets .

Modifications to the Oxane Ring

(a) [4-(3-Chlorophenyl)oxan-4-yl]methanamine

- Structure : Incorporates a 3-chlorophenyl group instead of 4-methoxyphenyl.

- Log P (calculated): Higher lipophilicity than the methoxy analog due to the halogen .

(b) [4-(2-Methoxyethoxy)oxan-4-yl]methanamine (CAS: 1476093-27-2)

Hydrochloride Salts

[4-(4-Methoxyphenyl)oxan-4-yl]methanamine Hydrochloride

Physicochemical and Structural Data Table

Biological Activity

(4-Methoxyphenyl)(oxan-4-yl)methanamine, also known as a derivative of methoxyphenyl compounds, exhibits significant biological activity due to its unique structural characteristics. This compound has potential applications in various fields, including medicinal chemistry, neuroscience, and material science. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a tetrahydro-pyran ring substituted with a methoxyphenyl group and an amine functional group. This configuration suggests enhanced lipophilicity, which may improve its ability to penetrate biological membranes and interact with various biological targets.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. In animal models, it has been observed to scavenge free radicals and inhibit inflammatory enzymes, leading to a decrease in neurodegeneration markers .

2. Antioxidant Applications

As an intermediate in the synthesis of antioxidants like butylated hydroxytoluene (BHT), this compound plays a crucial role in preventing oxidative damage in food packaging and cosmetics . The antioxidants produced from its derivatives have shown efficacy in extending the shelf life of products by protecting them from oxidative stress.

3. Obesity Treatment Potential

Preliminary studies suggest that this compound may influence lipid metabolism and energy expenditure, indicating potential applications in obesity treatment. Animal studies show a reduction in obesity-related gene expression following administration of the compound .

4. Pharmaceutical Applications

The compound serves as a building block in synthesizing various pharmaceuticals, including antibiotics and anticoagulants. Its reactivity allows for the formation of complex drug molecules with specific therapeutic actions .

Comparative Analysis with Similar Compounds

The following table summarizes notable activities of compounds structurally similar to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Methoxyamphetamine | Methoxy group on an aromatic ring | Stimulant effects |

| 1-(4-Methoxyphenyl)-2-aminoethanol | Amino group attached to an ethylene bridge | Antidepressant activity |

| 2-(4-Methoxyphenyl)thiazolidin-4-one | Thiazolidine ring instead of tetrahydropyran | Antimicrobial properties |

The unique combination of the tetrahydropyran ring and amine group in this compound may confer distinct pharmacological profiles compared to these similar compounds.

Case Studies

Several studies have examined the biological activity of related compounds:

- Neuroprotective Effects : In one study, animal models treated with derivatives of methoxyphenyl compounds showed decreased markers of neurodegeneration, supporting the hypothesis that this compound may have therapeutic potential for neurodegenerative diseases .

- Antioxidant Efficacy : The compound's derivatives were tested for antioxidant properties, demonstrating significant effectiveness in reducing oxidative stress in various applications .

- Weight Management : Animal studies have indicated that treatment with this compound resulted in altered gene expression related to fat storage, suggesting its potential use in obesity management therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.